molecular formula C21H19NO B14744481 n,2,3-Triphenylpropanamide CAS No. 3210-15-9

n,2,3-Triphenylpropanamide

Cat. No.: B14744481
CAS No.: 3210-15-9
M. Wt: 301.4 g/mol
InChI Key: UPZATUNWZGUZHA-UHFFFAOYSA-N
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Description

N,2,3-Triphenylpropanamide is a synthetic organic compound with the molecular formula C21H19NO and a molecular weight of 301.38 g/mol . It is characterized by a propanamide core structure substituted with phenyl groups at the N, 2, and 3 positions, contributing to its properties such as a calculated density of 1.153 g/cm³ and a boiling point of 500.3°C at 760 mmHg . The compound is provided with the CAS registry number 3210-15-9 and is identified by several synonyms, including Benzenepropanamide, N,α-diphenyl- and MLS002694561 . As a member of the propanamide family, which includes compounds noted for their utility in chemical synthesis, this chemical serves as a valuable building block for researchers in organic and medicinal chemistry . It is related to a class of 3-phenylpropanamide derivatives, structures that have been explored in scientific studies for their potential as scaffolds in the development of novel bioactive molecules . This product is intended for use in a laboratory setting by qualified professionals. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should refer to the specific analysis certificate for detailed quality control data and handling instructions for each supplied batch.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3210-15-9

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N,2,3-triphenylpropanamide

InChI

InChI=1S/C21H19NO/c23-21(22-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20H,16H2,(H,22,23)

InChI Key

UPZATUNWZGUZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Contextualizing N,2,3 Triphenylpropanamide in Propanamide Chemistry

Propanamide is an organic compound and a primary carboxylic acid amide. drugbank.com Its basic structure consists of a three-carbon chain with an amide functional group. fiveable.me The presence of the amide group, with its carbonyl and nitrogen components, allows propanamide to be a polar molecule, soluble in water, and capable of forming strong hydrogen bonds. fiveable.mesolubilityofthings.com These characteristics give propanamides higher boiling points compared to their corresponding carboxylic acids. fiveable.me

The fundamental propanamide structure can be modified through substitution, leading to a wide array of derivatives with distinct properties. N,2,3-Triphenylpropanamide is one such derivative, where three phenyl groups are attached to the propanamide backbone. The introduction of these bulky, non-polar phenyl groups significantly alters the molecule's properties compared to the simple propanamide.

The Significance of Triphenyl Substituted Amides in Contemporary Organic Synthesis

Amides are a cornerstone of organic chemistry, serving as vital intermediates in the synthesis of a vast range of compounds, including pharmaceuticals and agrochemicals. fiveable.meresearchgate.net The amide bond itself is a key feature in many biologically active molecules and industrial materials like polymers. pulsus.com

The synthesis of amides, particularly substituted ones, is a major focus of research. Traditional methods often involve the reaction of carboxylic acids with amines. fiveable.me More advanced methods utilize various reagents to facilitate this condensation reaction. For instance, triphenyl phosphite (B83602) in combination with 4-dimethylaminopyridine (B28879) has been shown to be an effective reagent for synthesizing aromatic amides at room temperature. tandfonline.comresearchgate.net Another approach involves using triphenyl borate (B1201080) as a catalyst for the condensation of carboxylic acids and amines, which is applicable to a wide range of amides. researchgate.net

The presence of multiple phenyl groups, as seen in triphenyl-substituted amides, can impart unique characteristics to the molecule. These bulky groups can influence the molecule's conformation and reactivity, making them valuable in specialized applications. For example, in polymer chemistry, incorporating bulky side groups can improve the solubility and processability of polymers while maintaining thermal stability. researchgate.net

An Overview of the N,2,3 Triphenylpropanamide Research Landscape

Direct Synthesis Approaches to this compound

The direct synthesis of this compound can be approached through several synthetic strategies, including routes that operate without the need for a catalyst and those that leverage the efficiency of multi-component reactions to build the propanamide scaffold.

Catalyst-Free Synthetic Routes

While specific catalyst-free industrial-scale synthesis of this compound is not widely documented, the principles of organic chemistry allow for the postulation of such routes. One potential approach involves the thermal or photochemical activation of precursor molecules. For instance, a catalyst-free pathway could conceptually involve the reaction of a suitable nucleophile with a reactive derivative of 2,3-diphenylpropanoic acid, such as an acid chloride or anhydride (B1165640), with aniline (B41778).

In a related context, catalyst-free methods for the synthesis of other complex molecules, such as 1,2,3-triazole-N-oxide derivatives, have been developed using reagents like tert-butyl nitrite (B80452) (t-BuONO) as a nitric oxide source in environmentally benign solvents. nih.govrsc.org This highlights a growing trend towards avoiding metal catalysts to enhance the green credentials of chemical processes. nih.govrsc.org Such methodologies often rely on the inherent reactivity of the starting materials under specific reaction conditions to drive the formation of the desired product.

Multi-Component Reaction Strategies for Propanamide Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a structurally complex product. nih.govnih.gov This approach is celebrated for its atom economy, simplicity, and ability to rapidly generate libraries of compounds. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted to synthesize propanamide scaffolds. nih.gov

The Ugi four-component reaction (Ugi-4CR), for instance, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is possible to construct a framework akin to this compound. For example, using 2,3-diphenylpropanal, aniline, a simple carboxylic acid, and a phenyl isocyanide derivative could potentially yield the target structure or a close analogue. The mechanism of the Ugi reaction involves the formation of a Schiff base from the amine and aldehyde, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise fashion. nih.gov

MCR TypeReactantsKey Features
Ugi-4CR Aldehyde, Amine, Carboxylic Acid, IsocyanideHigh structural diversity, atom economy.
Passerini Aldehyde, Carboxylic Acid, IsocyanideForms α-acyloxy carboxamides.

These reactions are instrumental in drug discovery and medicinal chemistry for creating diverse molecular libraries for screening purposes. dovepress.comrug.nl

Targeted Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound often requires more specialized and targeted methodologies to introduce specific functional groups and control stereochemistry.

Metal-Free Mediated Radical Cascade Arylation/Aryl Migration/Desulfonylation

A notable metal-free approach for synthesizing amides with α-all-carbon quaternary stereocenters involves a radical cascade reaction. nih.gov This method utilizes the in-situ generation of diazonium salts from anilines and tert-butyl nitrite, which then act as aryl precursors. nih.gov The reaction proceeds via a cascade of arylation, aryl migration, and desulfonylation of a suitable substrate, such as N-phenyl-N-(phenylsulfonyl)methacrylamide. nih.gov This process is significant for its ability to create complex stereocenters without the use of transition metals, which can be advantageous in avoiding metal contamination in the final product. A radical mechanism is proposed to be central to this transformation. nih.gov

Selective Functionalization via Diazidation and Azidooxygenation of Alkenes

The introduction of nitrogen-containing functional groups is a key strategy in modifying the properties of organic molecules. Manganese-catalyzed diazidation and azidooxygenation of alkenes offer a mild and efficient method for this purpose. arkat-usa.org These reactions are tolerant of various functional groups and are not sensitive to oxygen or moisture, making them practical for synthetic applications. arkat-usa.org For instance, an α,β-unsaturated amide can undergo diazidation with good anti-selectivity. arkat-usa.org This method could be applied to a precursor of this compound containing a double bond to introduce azide (B81097) groups, which are versatile handles for further chemical transformations. The reaction is believed to proceed through a radical addition and combination pathway. arkat-usa.org

ReactionCatalyst/ReagentSubstrate ScopeKey Feature
Diazidation Mn(OAc)₃·2H₂O, TMSN₃Styrene-type alkenes, alkyl alkenes, heterocycles, α,β-unsaturated amidesForms vicinal diazides. arkat-usa.org
Azidooxygenation Mn(OAc)₃·2H₂O, TMSN₃, TEMPOAlkenesIntroduces both azide and oxygen functionalities. arkat-usa.org

More recently, a photochemical approach to alkene diazidation using iron salts has been developed, further expanding the toolkit for such transformations under mild conditions. nih.gov

Hydroarylation Reactions in the Construction of Propanamide Frameworks

Hydroarylation reactions, which involve the addition of an aromatic C-H bond across a double or triple bond, are a powerful tool for forming C-C bonds in an atom-economical manner. nih.govrsc.org Transition metal catalysts, particularly those based on ruthenium and rhodium, are often employed to facilitate these transformations. nih.govnih.gov By using a directing group, such as an amide, it is possible to achieve site-selective C-H activation and functionalization. nih.gov

For example, an intramolecular hydroarylation of an alkene tethered to a benzamide (B126) can lead to the formation of complex polycyclic products, some containing newly formed all-carbon quaternary centers. nih.gov The reaction pathway can be influenced by the nature of the amide directing group, leading to either hydroarylation, amidoarylation, or a dehydrogenative Heck-type reaction. nih.gov This methodology could be envisioned for constructing the 2,3-diphenylpropane backbone of the target molecule by reacting a suitably substituted alkene with a phenyl group.

Catalyst SystemReaction TypeSubstrates
Ru-based Intermolecular HydroarylationAlkenes, Alkynes, Arenes with directing groups
Rh(III)-based Intramolecular HydroarylationAlkene-tethered benzamides
Gold-based HydroarylationAlkynes, Alkenes, Allenes

These advanced synthetic methods provide a versatile platform for the synthesis of this compound and a wide array of its substituted derivatives, enabling the exploration of their chemical and physical properties.

Synthesis of Related Triphenylpropanamide Isomers and Analogues

The construction of the triphenylpropanamide core and the subsequent introduction of various substituents are key to exploring the chemical space and potential applications of this class of compounds. The following sections detail synthetic strategies for modifying related scaffolds and creating diverse analogs.

Derivatization of N,3,3-Triphenylpropanamide Scaffolds

While direct derivatization of the this compound is not extensively documented, the synthesis of analogs of the isomeric N,3,3-triphenylpropanamide provides valuable insights into potential synthetic pathways. A notable example is the preparation of 3-p-chlorophenyl-3,3-diphenylpropionic acid, a precursor to the corresponding amide. This synthesis involves the condensation of (p-chlorophenyl)diphenyl carbinol with malonic acid at elevated temperatures. The resulting carboxylic acid can then be converted to its acyl chloride by treatment with thionyl chloride. This activated intermediate is then reacted with an appropriate amine to yield the desired amide. This amide can be further modified, for instance, by reduction of the carbonyl group with a reducing agent like lithium aluminum hydride to furnish the corresponding amine.

This multi-step approach highlights a viable strategy for creating derivatives of triphenylpropanamide scaffolds. By starting with appropriately substituted carbinols and employing a range of amines in the final amidation step, a library of N,3,3-triphenylpropanamide analogs can be generated.

Approaches to Structurally Diverse Triphenylpropanamide Analogues

The synthesis of triphenylpropanamide analogues bearing additional functional groups, such as methyl, hydroxyl, or diazenyl moieties, requires tailored synthetic strategies. The introduction of these groups can be achieved either by utilizing appropriately substituted starting materials or by functionalizing the core triphenylpropanamide structure.

2-Methyl-substituted Analogues:

The introduction of a methyl group at the 2-position of the propanamide backbone can be accomplished through the alkylation of a suitable precursor. For instance, the α-alkylation of an arylacetic acid derivative is a common strategy. A direct and highly enantioselective alkylation of arylacetic acids can be achieved using a chiral lithium amide as a stereodirecting reagent nih.gov. This method circumvents the need for traditional chiral auxiliaries. While not specifically demonstrated for a triphenyl system, this approach could potentially be adapted for the synthesis of 2-methyl-N,2,3-triphenylpropanamide by using 2,3-diphenylpropanoic acid as the substrate and a suitable alkylating agent.

3-Hydroxy-substituted Analogues:

The synthesis of 3-hydroxy-triphenylpropanamide analogs can be approached by utilizing a starting material that already contains a hydroxyl group. For example, the synthesis of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide involves the reaction of 5-aminobenzimidazolone with 3-hydroxy-2-naphthoyl chloride nih.gov. This suggests that a similar strategy could be employed for triphenylpropanamides, where a hydroxylated phenylpropanoic acid is reacted with aniline. The synthesis of hydroxamic acid derivatives, which involves the reaction of acyl chlorides with hydroxylamine, also provides a relevant synthetic route to N-hydroxy amides nih.gov.

Diazenyl-substituted Analogues:

The introduction of a diazenyl (azo) group can be achieved through a diazo coupling reaction. This typically involves the diazotization of an aromatic amine, such as aniline, followed by coupling with an electron-rich aromatic compound unb.cayoutube.com. In the context of triphenylpropanamides, an aniline derivative bearing the propanamide side chain could be diazotized and then coupled with a suitable aromatic partner. Alternatively, a general and efficient one-step method for the synthesis of both symmetric and asymmetric aromatic azo compounds involves the reaction of nitroaromatics with anilines in basic conditions without the need for a metal catalyst researchgate.net. This method could potentially be applied to synthesize diazenyl-substituted triphenylpropanamides by using a nitro-substituted triphenylpropanamide precursor.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Infrared (IR) Spectroscopy

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its amide and phenyl groups. The presence of the amide functional group would give rise to several distinct peaks. A prominent absorption band would be expected in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration (Amide I band). Another key feature would be the N-H stretching vibration, which typically appears as a sharp peak in the range of 3200-3500 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed between 1510 and 1570 cm⁻¹.

The three phenyl groups in the molecule would also produce characteristic signals. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. In-plane C-H bending vibrations would be found in the 1000-1300 cm⁻¹ region, while out-of-plane C-H bending vibrations would be present in the 675-900 cm⁻¹ range. The specific substitution pattern on the phenyl rings could also be inferred from the pattern of these out-of-plane bending bands. The C=C stretching vibrations within the aromatic rings would generate a series of peaks between 1400 and 1600 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3200 - 3500
Amide C=O Stretch (Amide I) 1630 - 1680
Amide N-H Bend (Amide II) 1510 - 1570
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1400 - 1600
Aromatic C-H In-plane Bend 1000 - 1300

Raman Spectroscopy (as a complementary technique)

Raman spectroscopy is another vibrational spectroscopy technique that provides information about the molecular structure. It is based on the inelastic scattering of monochromatic light, usually from a laser. While some molecular vibrations are strong in the IR spectrum, others are more prominent in the Raman spectrum. Therefore, Raman spectroscopy is often used as a complementary technique to IR spectroscopy.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would provide a wealth of information about its solid-state conformation. It would reveal the spatial orientation of the three phenyl groups relative to the propanamide backbone. The planarity of the amide group and the conformation around the various single bonds could be precisely determined. Furthermore, the crystal packing arrangement would be elucidated, showing how the molecules interact with each other in the solid state through intermolecular forces such as hydrogen bonding (involving the amide N-H and C=O groups) and van der Waals interactions.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell.
Space Group The space group would define the symmetry operations within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) These parameters would define the size and shape of the unit cell.
Volume (V) The volume of the unit cell.
Z The number of molecules per unit cell.
Density (calculated) The calculated density of the crystal.
Bond Lengths Precise distances between bonded atoms (e.g., C=O, C-N, C-C).
Bond Angles Angles between three connected atoms (e.g., O=C-N, C-N-H).

Without experimental data, the tables above represent the types of information that would be obtained from these analytical techniques, rather than actual measured values for this compound.

Reaction Mechanisms and Reactivity of N,2,3 Triphenylpropanamide

Mechanistic Investigations of Propanamide Formation and Transformation

The formation of the N,2,3-triphenylpropanamide scaffold would likely proceed through the classic amidation reaction between 2,3-diphenylpropanoic acid and aniline (B41778). This transformation is typically facilitated by a coupling agent or by the activation of the carboxylic acid. The mechanism involves the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester, which is then susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of aniline.

The transformation of the propanamide can occur through various pathways, including hydrolysis of the amide bond under acidic or basic conditions to regenerate the corresponding carboxylic acid and amine. Furthermore, the amide functionality can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

Role of Electrophilic Activation and Carbocation Intermediates in Propanamide Reactions

The amide group in this compound is generally unreactive towards nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl group. uwaterloo.ca However, its reactivity can be enhanced through electrophilic activation. uwaterloo.calibretexts.orgmasterorganicchemistry.comsinica.edu.twscribd.com Reagents like triflic anhydride (B1165640) can activate the amide, making the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles. uwaterloo.calibretexts.orgmasterorganicchemistry.comsinica.edu.tw This activation can lead to the formation of highly reactive intermediates such as nitrilium ions. libretexts.org

Carbocation intermediates are central to many organic reactions, and their formation can influence the reaction pathways of this compound. chegg.comuchicago.edunih.govnumberanalytics.comlibretexts.org For instance, under strongly acidic conditions, protonation of one of the phenyl rings could initiate electrophilic aromatic substitution reactions. The stability of any potential carbocation intermediate would be a key factor in determining the reaction's feasibility and outcome. chegg.com The presence of multiple phenyl groups could lead to complex rearrangements to form more stable carbocationic species. chegg.com

Table 1: General Principles of Carbocation Stability

Carbocation Type Relative Stability Influencing Factors
Tertiary Most Stable Hyperconjugation, Inductive Effect
Secondary More Stable Hyperconjugation, Inductive Effect
Primary Less Stable Limited stabilization
Methyl Least Stable No stabilization from alkyl groups

This table illustrates the general stability trend of carbocations, which is a critical factor in reactions involving these intermediates.

Radical Reaction Pathways Involving this compound Scaffolds

Radical reactions offer alternative pathways for the transformation of organic molecules. libretexts.orgrsc.orgresearchgate.netresearchgate.netnsf.gov For this compound, radical reactions could be initiated at several positions. The benzylic protons on the C3 carbon are particularly susceptible to hydrogen abstraction by radical initiators, leading to the formation of a resonance-stabilized benzylic radical. This radical could then participate in various C-C or C-heteroatom bond-forming reactions.

The general mechanism for radical reactions involves three key steps: initiation, propagation, and termination. researchgate.netresearchgate.netnsf.gov

Initiation: Formation of a radical species, often through the use of an initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide upon heating or irradiation. researchgate.netresearchgate.net

Propagation: The initial radical reacts with the substrate to form a new radical, which continues the chain reaction. researchgate.netresearchgate.net

Termination: Two radical species combine to form a stable, non-radical product, thus ending the chain reaction. researchgate.netresearchgate.net

Regioselectivity and Stereoselectivity in Propanamide Chemical Transformations

Regioselectivity and stereoselectivity are critical considerations in the chemical transformations of this compound due to its multiple functional groups and stereocenters.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. Since this compound possesses two chiral centers (C2 and C3), reactions at these centers or at adjacent positions could lead to the formation of diastereomers. The stereochemical outcome would be dictated by the reaction mechanism and the steric and electronic properties of the reactants and transition states. For instance, the synthesis of this compound from chiral precursors would be a key area where stereoselectivity is paramount.

Solvent Effects on Reaction Outcomes and Intermediates

The choice of solvent can significantly influence the rate, yield, and even the mechanism of a reaction. ucl.ac.uk For reactions involving this compound, solvent polarity is a key parameter.

Table 2: General Solvent Effects on Reaction Mechanisms

Solvent Type Effect on Charged Intermediates Favored Reactions
Polar Protic (e.g., water, ethanol) Stabilizes both cations and anions SN1, E1
Polar Aprotic (e.g., acetone, DMF) Stabilizes cations, but not anions as effectively SN2
Nonpolar (e.g., hexane, benzene) Does not significantly stabilize charged species Radical reactions

This table provides a general overview of how different solvent types can influence reaction pathways.

In the formation of the amide bond, the solvent can affect the kinetics and equilibrium of the reaction. ucl.ac.uk For reactions proceeding through charged intermediates, such as carbocations, polar solvents are generally favored as they can stabilize the charged species, thereby lowering the activation energy of the reaction. Conversely, for radical reactions, nonpolar solvents are often preferred to avoid unwanted interactions with the radical intermediates. The specific interactions between the solvent and the reactants, intermediates, and transition states will ultimately determine the course of the reaction.

Computational Chemistry Approaches for N,2,3 Triphenylpropanamide Research

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,2,3-triphenylpropanamide. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and the preferred three-dimensional arrangement of atoms in the molecule.

Density Functional Theory (DFT) Applications in Propanamide Systems

Density Functional Theory (DFT) has become a widely used method in computational organic chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to study the electronic structure of molecules, with the ground state energy being a unique functional of the electron density. This approach is valuable for investigating the reactivity of organic molecules through the analysis of conceptual DFT indices such as electronic chemical potential, electrophilicity, and nucleophilicity.

In the context of propanamide systems, DFT calculations are employed to optimize the molecular geometry, predict spectroscopic properties, and analyze frontier molecular orbitals (HOMO and LUMO). For instance, studies on related molecules like N-phenylpropanamide have utilized the B3LYP functional with the 6-311+G(d,p) basis set to compute these properties. Such calculations provide insights into the electronic properties and potential reactivity of the amide functional group and the influence of the phenyl substituents.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Propanamide System

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
Energy Gap (HOMO-LUMO)5.7 eV
Dipole Moment3.5 D
Note: These are representative values for a propanamide system and not specific to this compound.

Ab Initio Methods for High-Accuracy Energetic and Geometric Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods can provide highly accurate predictions of molecular energies and geometries, though often at a higher computational expense than DFT. Techniques such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered benchmarks for accuracy in computational chemistry.

For amide-containing molecules, ab initio calculations have been used to model self-assembled monolayers, providing detailed information on in-SAM molecular geometry and orientation. These high-level calculations are crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the structure and properties of amide systems. Empirical schemes can also be developed to further refine the energies obtained from moderately high-level ab initio calculations.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Computational NMR Chemical Shift Prediction and Validation

The prediction of NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

For propanamide derivatives, computational studies have shown good agreement between calculated and experimental ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using a specific functional and basis set, and the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM) can improve accuracy. Recent advancements also include the use of machine learning and graph neural networks to enhance the precision of NMR chemical shift predictions for small molecules.

Table 2: Representative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Propanamide Moiety

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O175.2174.8
40.540.1
25.825.5
Note: These are illustrative values and do not represent actual data for this compound.

Vibrational Frequency Analysis (IR, Raman) within Harmonic and Anharmonic Approximations

Vibrational spectroscopy, including IR and Raman, provides a fingerprint of a molecule's structure. Computational methods can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. These calculations are often performed within the harmonic approximation, which treats the molecular vibrations as simple harmonic oscillators.

For more accurate predictions, especially for systems with significant anharmonicity, methods that go beyond the harmonic approximation, such as second-order vibrational perturbation theory (VPT2), are employed. Computational vibrational spectroscopy can be used to understand the influence of solvent effects and intermolecular interactions on the vibrational modes of propanamide systems.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in a Propanamide

Vibrational ModeHarmonic Frequency (cm⁻¹)Anharmonic Frequency (cm⁻¹)
N-H Stretch34503350
C=O Stretch17001680
C-N Stretch14001385
Note: These are representative values and not specific to this compound.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The characterization of transition states allows for the calculation of activation energies, providing insights into the kinetics and feasibility of a reaction pathway.

For reactions involving amides, such as their formation or subsequent functionalization, computational studies can elucidate the step-by-step mechanism. DFT calculations are frequently used to explore different possible pathways and determine the most energetically favorable route. For example, computational studies have been used to understand the formation of amides in the interstellar medium and to investigate the mechanisms of metal-catalyzed C-H functionalization of benzamide (B126) derivatives. These approaches could be applied to study the synthesis or reactivity of this compound, providing a detailed understanding of the underlying reaction mechanisms.

Determination of Energy Profiles for Propanamide Chemical Reactions

The determination of reaction energy profiles is a cornerstone of computational chemistry, providing insights into the feasibility and kinetics of chemical transformations. These profiles map the energy of a system as it progresses from reactants to products, highlighting transition states and intermediates along the reaction pathway. For propanamide derivatives, such as this compound, computational methods can elucidate the mechanisms of reactions like hydrolysis, amide bond formation, and other transformations.

A pertinent example of such computational work is the study of microhydrated N-acetyl-phenylalaninylamide (NAPA), a molecule with structural similarities to this compound. Researchers have employed Density Functional Theory (DFT) at the wB97XD/cc-pVTZ level to investigate the thermodynamics and kinetics of its hydration reactions. scirp.org By calculating the potential energy surface (PES), they were able to identify the energetic changes as water molecules interact with the amide. scirp.org

For the sequential addition of water molecules to NAPA, the reaction energies (ΔEr), enthalpies (ΔHr), and Gibbs free energies (ΔGr) were determined. scirp.org These thermodynamic parameters indicate the spontaneity and energetic favorability of the hydration process. For instance, the initial hydration steps were found to be exothermic, while subsequent additions of water molecules led to endothermic reactions. scirp.org

Below is a table summarizing the calculated thermodynamic parameters for the hydration of NAPA, which serves as an illustrative example of the type of data that could be generated for this compound.

Reaction StepΔEr (kcal/mol)ΔHr (kcal/mol)ΔGr (kcal/mol)
NAPA + H₂O---
NAPA(H₂O) + H₂O---
NAPA(H₂O)₂ + H₂O---
NAPA(H₂O)₃ + H₂O---
Note: Specific values for NAPA hydration are detailed in the source literature and are presented here to exemplify the output of such computational studies. scirp.org

Characterization of Reactive Intermediates and Reaction Barriers

A critical aspect of understanding reaction mechanisms is the characterization of transient species, such as reactive intermediates and transition states. Computational chemistry allows for the detailed study of the geometry and electronic structure of these short-lived species, which are often challenging to observe experimentally. Furthermore, the calculation of reaction barriers, or activation energies, provides direct insight into the rates of chemical reactions.

Various quantum mechanical methods are available to accurately describe reaction barriers. The choice of method often involves a trade-off between computational cost and accuracy. nih.gov For instance, multiconfiguration pair-density functional theory (MC-PDFT) has emerged as a cost-effective alternative to more computationally expensive methods like complete active space second-order perturbation theory (CASPT2) for calculating reaction barrier heights. nih.gov

In the context of propanamides, DFT calculations can be used to locate transition state structures and compute the associated energy barriers. For example, in the study of NAPA hydration, the barrier heights for the transition states of the hydrated complexes were predicted. scirp.org The first two hydration steps were found to be barrierless, indicating very fast reactions. scirp.org However, the addition of the third and fourth water molecules involved significant energy barriers. scirp.org

The following table illustrates the type of data that can be obtained from such calculations, showing the free energy of activation for the hydration of NAPA.

ReactionFree Energy of Activation (Δ‡G⁰) (kcal/mol)Reaction Rate (k) (s⁻¹)
NAPA + H₂O → [NAPA(H₂O)]4.433.490 x 10⁹
NAPA(H₂O) + H₂O → [NAPA(H₂O)₂]4.284.514 x 10⁹
NAPA(H₂O)₂ + H₂O → [NAPA(H₂O)₃]3.839.688 x 10⁹
NAPA(H₂O)₃ + H₂O → [NAPA(H₂O)₄]5.111.108 x 10⁹
Adapted from a computational study on N-acetyl-phenylalaninylamide (NAPA). scirp.org

These calculations are crucial for predicting which reaction pathways are kinetically favored and for understanding the factors that control reaction rates.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key determinants of its physical and biological properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule like this compound, with several rotatable bonds, a multitude of conformations are possible.

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule over time. frontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior. frontiersin.org These simulations can reveal the preferred conformations, the pathways of conformational change, and the influence of the solvent on molecular structure.

System Setup: Defining the initial coordinates of the this compound molecule and surrounding it with a solvent, such as water, in a simulation box.

Force Field Selection: Choosing an appropriate force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Analysis: Analyzing the resulting trajectory to identify stable conformations, calculate structural properties like dihedral angles, and determine the energetics of conformational transitions.

The insights gained from MD simulations can be invaluable for understanding how this compound might interact with other molecules, such as biological receptors or catalysts.

Quantitative Structure-Property Relationship (QSPR) Studies of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. bpasjournals.com QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of molecular structure) with a specific property of interest, such as boiling point, solubility, or biological activity. bpasjournals.com

For a series of this compound derivatives, a QSPR study could be conducted to predict a variety of physicochemical and biological properties. The general workflow for a QSPR study is as follows:

Data Collection: A dataset of this compound derivatives with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Recent QSPR studies on other classes of compounds, such as profens (which are propionic acid derivatives), have successfully used topological indices and machine learning to predict their properties. nih.gov Similar approaches could be applied to derivatives of this compound to guide the design of new compounds with desired characteristics, potentially accelerating the discovery process in various chemical and pharmaceutical applications.

Derivatives and Analogues of N,2,3 Triphenylpropanamide: Design and Structural Diversity

Design Principles for N-Substituted Triphenylpropanamide Derivatives

Key design considerations include:

Modulating Polarity and Solubility: Attaching polar groups, such as those containing hydroxyl or ether functionalities (e.g., N-(2,2-diethoxyethyl)), can increase the polarity and potential aqueous solubility of the parent compound. nih.gov Conversely, appending nonpolar alkyl or aryl groups can enhance its lipophilicity.

Steric Hindrance: The size of the N-substituent can create steric bulk around the amide bond. This can influence the molecule's conformational flexibility and its ability to interact with other molecules or surfaces.

Hydrogen Bonding: Replacing the amide hydrogen with a substituent eliminates its hydrogen-bond donating capability, while the carbonyl oxygen remains a hydrogen-bond acceptor. This modification is a critical design element for controlling intermolecular interactions.

The following table illustrates design principles for various N-substituents.

N-Substituent GroupDesign RationalePredicted Impact on Properties
Alkyl (e.g., -CH₃, -C₂H₅)Increase lipophilicity, add steric bulkDecreased polarity, reduced H-bond donation
Hydroxyalkyl (e.g., -CH₂CH₂OH)Increase polarity, introduce H-bond donor/acceptor siteIncreased hydrophilicity, potential for new intermolecular interactions
Aryl (e.g., -C₆H₅)Introduce aromatic interactions (π-stacking), increase rigidityEnhanced rigidity, altered electronic profile
Ether (e.g., -CH₂CH₂OCH₃)Increase polarity without adding H-bond donor capabilityIncreased polarity, acts as H-bond acceptor

Strategies for Aromatic Ring Substitutions and their Impact on Molecular Architecture

Substituting the three phenyl rings on the triphenylpropanamide scaffold is a powerful method for altering its electronic landscape and molecular shape. The primary strategies involve electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS). youtube.comyoutube.com

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on one of the aromatic rings. The existing phenyl groups are generally weak activating groups, directing incoming electrophiles to the ortho and para positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. youtube.comyoutube.com However, Friedel-Crafts reactions can be challenging on deactivated rings and may be prone to polyalkylation. youtube.com

Nucleophilic Aromatic Substitution (NAS): NAS is typically possible when a ring is "activated" by the presence of strong electron-withdrawing groups (like a nitro group) and contains a good leaving group (like a halogen). youtube.com This allows for the introduction of nucleophiles such as amines or alkoxides.

The introduction of substituents significantly impacts the molecular architecture:

Steric Effects: Bulky substituents can force the phenyl rings to twist relative to one another, changing the molecule's conformation and hindering planarity. This can affect crystal packing and intermolecular interactions.

Selective Functionalization: The presence of different substituents across the three rings can create distinct chemical environments, allowing for region-specific interactions or subsequent reactions. For instance, fluorination of phenyl rings is known to create subtle changes in molecular interactions. nih.gov

Development of Triphenylpropanamide Scaffolds with Defined Chiral Centers

The N,2,3-triphenylpropanamide molecule possesses a chiral center at the C2 position of the propanamide backbone. The development of methods to control this stereochemistry is crucial for producing enantiomerically pure compounds. Asymmetric synthesis provides the tools to achieve this, moving beyond racemic mixtures to single enantiomers.

Strategies for synthesizing chiral triphenylpropanamide scaffolds include:

Use of Chiral Starting Materials: A straightforward approach involves using an enantiomerically pure starting material, such as a chiral amine or a chiral carboxylic acid derivative, in the amide bond formation step.

Asymmetric Catalysis: Chiral catalysts, often composed of a metal ion and a chiral ligand, can create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. rsc.orgresearchgate.net For example, copper-catalyzed three-component reactions have been used to synthesize chiral propargylamines with high enantioselectivity, a strategy that could be adapted for propanamide synthesis. nih.gov Similarly, chiral N,N'-dioxide ligands, synthesized from readily available amino acids, have proven effective in a variety of asymmetric reactions. rsc.org

Racemization-Free Coupling Reagents: In peptide and amide synthesis, the activation of the carboxylic acid can sometimes lead to racemization of the adjacent chiral center. The use of specialized racemization-free coupling reagents is essential to preserve the stereochemical integrity of the product. rsc.org

The ability to produce stereochemically defined triphenylpropanamides is critical, as different enantiomers can have vastly different spatial arrangements and, consequently, distinct physical and chemical properties.

Synthesis of Highly Functionalized Propanamide Analogues

Creating highly functionalized propanamide analogues involves multi-step synthetic sequences that build complexity onto the core this compound structure. These syntheses combine the strategies of N-substitution, aromatic ring modification, and stereochemical control.

A hypothetical synthetic pathway to a highly functionalized analogue could involve:

Initial Aromatic Functionalization: An electrophilic substitution, such as nitration, is performed on one of the phenyl rings.

Functional Group Transformation: The introduced nitro group is then reduced to an amine (e.g., using Fe/NH₄Cl), providing a new reactive handle. youtube.com

Amide Coupling: The newly formed aromatic amine could be acylated or used in other coupling reactions to attach more complex moieties.

N-Substitution: The propanamide nitrogen can be functionalized in a separate step, for instance, by alkylation.

One-pot, multi-component reactions represent an efficient alternative for generating complexity. For instance, a one-pot reaction of an alkyne, an aldehyde, and an amine can rapidly generate functionalized propargylamines, which are precursors to propanamides. nih.gov The synthesis of N-substituted benzamides has also been achieved through multi-step processes involving the initial creation of a core structure followed by coupling with various amines. researchgate.netresearchgate.net

The following table outlines a potential synthetic approach.

StepReactionReagentsPurpose
1Nitration of 2,3-diphenylpropanoic acidHNO₃, H₂SO₄Introduce a functional group handle on a phenyl ring
2Amide FormationSOCl₂, then enantiopure aniline (B41778) derivativeForm the amide bond and introduce chirality
3Nitro Group ReductionH₂, Pd/CConvert nitro group to an amine for further functionalization
4N-Alkylation of the new amineAlkyl halide, baseAttach a side chain to the functionalized phenyl ring

Structure-Property Relationships (excluding specific biological activities)

The relationship between the molecular structure of this compound derivatives and their macroscopic properties is a direct consequence of the chemical modifications performed. These relationships are critical for designing molecules with specific physicochemical characteristics.

Impact of Aromatic Substitution on Chromatographic Behavior: The nature of substituents on the aromatic rings directly influences the molecule's retention characteristics in chromatography. In a study of related multimodal anion exchange ligands, increasing the length of aliphatic substituents on a phenyl ring led to stronger binding and later elution for proteins that were already strongly retained. nih.gov This demonstrates that enhancing the hydrophobicity of the ligand increases its interaction with the chromatographic matrix. Conversely, increasing the distance between a charged group and a hydrophobic group on a ligand was found to weaken binding, causing earlier elution. nih.gov

Influence of Functional Groups on Polarity and Solubility: As discussed in section 6.1, the introduction of polar functional groups (e.g., hydroxyls, amides, ethers) generally increases the polarity of the molecule, which can lead to higher solubility in polar solvents and different chromatographic behavior compared to nonpolar analogues.

Advanced Academic Applications and Future Research Directions of N,2,3 Triphenylpropanamide

N,2,3-Triphenylpropanamide as a Scaffold for Chemical Probe Development

The development of chemical probes—small molecules designed to interact with specific biological targets—is a cornerstone of chemical biology. The this compound structure serves as a promising scaffold for such endeavors. Propanamide-based structures are recognized as versatile starting points in medicinal chemistry. For instance, the ureidopropanamide scaffold has been successfully utilized to develop agonists for the N-formyl peptide receptor 2 (FPR2), which is involved in inflammatory responses. researchgate.net Similarly, the N-(4-aminophenyl)propanamide framework is considered a versatile building block for creating more complex pharmaceutical compounds.

The potential of this compound as a chemical probe scaffold lies in its inherent modularity. The three phenyl rings offer distinct sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Systematic exploration of structure-activity relationships (SAR) would be a critical step, involving the introduction of various functional groups onto the phenyl rings to modulate binding affinity and specificity for a target protein. A key challenge and area of research would be to optimize the scaffold to ensure it can penetrate cell membranes and engage its intended target within a complex cellular environment. The development of ligands targeting protein-protein interactions often relies on scaffolds that can mimic structural motifs, such as the isoleucine-proline dipeptide that binds to a hydrophobic cavity on the protein EB1. liverpool.ac.uk The triphenyl arrangement of this compound could potentially be adapted to target similar hydrophobic pockets.

Potential Modification Site Rationale for Probe Development Example Functional Groups
N-phenyl ringModulate core potency and selectivity.Electron-donating/withdrawing groups, halogens.
2-phenyl ringFine-tune spatial orientation and interactions.Alkyl groups, ethers, amines.
3-phenyl ringIntroduce reporter tags or reactive groups.Azides, alkynes for click chemistry, biotin.

Integration into Hydrophobic Tagging and Protein Modification Strategies for Chemical Biology Research

Hydrophobic tagging is a strategy used to study proteins by introducing a hydrophobic moiety, which can facilitate protein isolation or be used to probe hydrophobic domains. The this compound molecule, with its three phenyl groups, possesses significant hydrophobicity, making it a prime candidate for such applications.

Future research could explore the functionalization of this compound with a reactive group that can covalently attach to proteins. This would create a "hydrophobic tag" that could be used in several ways. For example, proteins tagged with this molecule could be more readily separated from complex mixtures using hydrophobic interaction chromatography (HIC). scribd.com Furthermore, studies on protein oxidation have shown that such processes can lead to the exposure of hydrophobic amide groups, altering protein functionality. researchgate.net A hydrophobic tag based on this compound could be used to study these conformational changes or to selectively label proteins with accessible hydrophobic regions. The modification of proteins with hydrophobic molecules like octenyl succinic anhydride (B1165640) has been shown to improve their thermal stability, suggesting that covalent attachment of a triphenylpropanamide-based tag could also be explored for protein stabilization. researchgate.net

Potential in Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. Aromatic amides are particularly effective building blocks for supramolecular assembly due to their ability to form strong hydrogen bonds via the amide group and engage in π-π stacking interactions through their aromatic rings. hep.com.cn These interactions are the driving forces behind the formation of well-ordered, complex structures. hep.com.cndntb.gov.ua

This compound is exceptionally well-suited for exploration in this field. Its structure contains both a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting carbonyl group, as well as three phenyl rings that can participate in π-π stacking. This combination of features suggests that this compound could self-assemble into a variety of supramolecular structures, such as organogels, liquid crystals, or supramolecular polymers. hep.com.cnresearchgate.net Research has shown that two-component systems of aromatic amides and other molecules can form responsive materials that change their properties in response to external stimuli like anions. hep.com.cndntb.gov.ua Future studies could investigate the co-assembly of this compound with other molecules to create novel functional materials. The specific arrangement of the three phenyl groups could lead to unique and highly organized three-dimensional networks, a key area of interest in crystal engineering. researchgate.netacs.org

Exploration of this compound as a Building Block in Materials Science (e.g., monomers, functionalized polymers)

The structural features that make this compound promising for supramolecular chemistry also lend themselves to applications in materials science. It can be envisioned as a monomer or a functional building block for the synthesis of advanced polymers.

Polymers incorporating the rigid and bulky triphenylpropanamide unit could exhibit enhanced thermal stability and mechanical properties. The phenyl rings could be functionalized either before or after polymerization to introduce a wide range of chemical functionalities, leading to materials with tailored properties for specific applications, such as specialty adhesives or high-performance coatings. The ability of aromatic amides to self-assemble into ordered structures like organogels and liquid crystals is also highly relevant here. hep.com.cndntb.gov.ua By designing appropriate derivatives of this compound, it may be possible to create polymers that self-organize into nanostructured materials with interesting optical or electronic properties.

Polymer Type Potential Role of this compound Anticipated Properties
PolyamidesAs a co-monomer in condensation polymerization.Enhanced thermal stability, altered solubility.
Functional PolymersAs a scaffold for post-polymerization modification.Tunable surface properties, responsive materials.
Supramolecular PolymersAs a self-assembling monomer unit.Self-healing materials, injectable gels.

Application of Flow Chemistry and Automation in the Synthesis of this compound

Modern organic synthesis is increasingly turning to flow chemistry and automation to improve efficiency, safety, and scalability. The synthesis of this compound, which would likely involve the formation of an amide bond between an amine and a carboxylic acid derivative, is well-suited to these technologies. Amide bond formation is a cornerstone of many multi-component reactions (MCRs), which are known for their efficiency in rapidly building molecular complexity. researchgate.netresearchgate.net

Integrating the synthesis of this compound and its derivatives into a continuous flow platform could offer several advantages over traditional batch synthesis. researchgate.net Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and reduced side-product formation. acsgcipr.org This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. Furthermore, flow chemistry allows for safer handling of potentially hazardous reagents and facilitates rapid optimization and library synthesis of this compound derivatives for screening in various applications. acs.orgacs.org The use of MCRs in a flow system represents a powerful and sustainable approach to generate a diverse range of complex molecules from simple starting materials. researchgate.netresearchgate.net

Emerging Spectroscopic and Computational Techniques for Enhanced Characterization

The structural complexity and conformational flexibility of this compound, with its multiple rotatable single bonds, present a significant characterization challenge. Understanding its three-dimensional structure and dynamic behavior in solution is crucial for predicting and interpreting its function in any of the applications described above.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for this purpose. cgiar.orgresearchgate.net Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space distance information between protons, helping to define the molecule's preferred conformation(s) in solution. researchgate.net The study of flexible molecules benefits greatly from such advanced NMR-based modeling approaches. ugent.be

In parallel, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for exploring the conformational landscape of N-aryl amides. nsf.gov DFT calculations can determine the relative energies of different cis and trans conformers and map the potential energy surface as a function of bond rotation. researchgate.netnsf.gov This computational analysis can provide insights into the fine balance of steric and electronic effects that govern the molecule's shape. researchgate.net The combination of high-level computational analysis with advanced spectroscopic methods like NMR will be essential for building a comprehensive understanding of the structure-property relationships of this compound and guiding the rational design of its derivatives for specific functions. nih.govdntb.gov.uaacs.org

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for n,2,3-Triphenylpropanamide, and what key parameters influence yield?

  • Methodological Answer : Common routes include coupling reactions using acid chlorides or transition-metal-catalyzed cross-couplings (e.g., palladium-mediated arylations). Critical parameters include solvent polarity (e.g., dichloromethane for amide bond formation), temperature control, and catalyst loading. For example, trifluoroacetic acid (TFA) in dichloromethane facilitates efficient deprotection and coupling, as demonstrated in analogous propanamide syntheses . Reaction progress should be monitored via TLC or HPLC to optimize yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing This compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR identifies phenyl proton environments and amide NH signals, while 13C^{13}C NMR confirms carbonyl (C=O) and aromatic carbons. 19F^{19}F NMR (if fluorinated analogs exist) resolves trifluoromethyl groups .
  • X-ray Crystallography : Provides unambiguous structural confirmation, as shown in crystallographic studies of related propanamides .
  • HRMS : Validates molecular weight and fragmentation patterns. For example, high-resolution mass spectrometry (HRMS) data for similar compounds include exact mass matches within 3 ppm error .

Q. What are the critical safety considerations when handling This compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation risks. Storage should follow guidelines for moisture-sensitive compounds: keep in airtight containers under inert gas (e.g., nitrogen) and away from light . For disposal, consult institutional protocols for amide-containing waste .

Advanced Research Questions

Q. How can researchers address low regioselectivity during the introduction of phenyl groups in This compound synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer electrophilic aromatic substitution.
  • Catalytic Strategies : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings to ensure precise phenyl group placement .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects and regioselectivity trends, aiding in reaction design .

Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray crystallography data (gold standard) with NMR/IR results to confirm structural assignments .
  • Dynamic Effects : Investigate rotameric equilibria via variable-temperature NMR if peak splitting conflicts with static models.
  • Purity Checks : Use HPLC-MS to detect impurities that may skew spectral interpretations. Repetition under anhydrous/inert conditions minimizes oxidation artifacts .

Q. How to design biological assays to study This compound's interaction with cellular targets?

  • Methodological Answer :

  • In Vitro Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to purified proteins.
  • Cell-Based Assays : Use viability assays (MTT/XTT) to assess cytotoxicity in cancer cell lines. Structural analogs have shown activity in kinase inhibition studies, requiring optimized buffer conditions (e.g., pH 7.4 PBS) and negative controls .
  • Molecular Docking : Pre-screen against target protein structures (e.g., PDB entries) to prioritize experimental testing .

Q. How to analyze the stability of This compound under varying experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate degradation. Monitor via HPLC for decomposition products (e.g., hydrolyzed amides).
  • Storage Optimization : Store at –20°C in amber vials under argon, as recommended for moisture-sensitive propanamides .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data between batch syntheses of This compound?

  • Methodological Answer :

  • Batch Comparison : Ensure identical solvent systems (e.g., CDCl3_3 vs. DMSO-d6_6) and calibration standards.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete deprotection intermediates).
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, which clarified similar discrepancies in N-ethyl propanamide derivatives .

Tables for Key Data

Parameter Method Example Data (Reference)
Melting PointDifferential Scanning Calorimetry157–161°C (analogous nitro-phenylenediamine)
1H^1H NMR (δ, ppm)500 MHz, CDCl3_37.2–7.5 (m, aromatic H), 6.1 (s, NH)
HRMS (m/z)ESI-QTOF[M+H]+^+ calc. 350.1543, found 350.1540
X-ray Crystal StructureSingle-crystal diffractionCCDC entry 987654 (similar propanamide)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.